molecular formula C8H7BrN2 B2541742 4-(Bromomethyl)pyrazolo[1,5-a]pyridine CAS No. 2168388-95-0

4-(Bromomethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B2541742
CAS No.: 2168388-95-0
M. Wt: 211.062
InChI Key: QJFMURNHQINWEU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromomethyl group attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the 4-position of the pyrazolo[1,5-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Biological Activity

4-(Bromomethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrazolo[1,5-a]pyridine family, which has been implicated in various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC7_{7}H7_{7}BrN2_{2}
Molecular Weight215.05 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anti-inflammatory Activity : Compounds in the pyrazolo family have shown potential in inhibiting inflammatory pathways. Specifically, they may modulate nuclear factor kappa B (NF-κB) signaling, which plays a crucial role in inflammatory responses and is a target for treating chronic inflammatory diseases .
  • Neuroprotective Effects : Some derivatives exhibit properties that modulate neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that it may exert cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrazolo[1,5-a]pyridine scaffold can significantly influence its biological activity. For instance:

  • Substituents : The presence of bromine at the 4-position enhances lipophilicity and may improve binding affinity to target proteins involved in inflammatory and cancer pathways.
  • Analog Studies : Various analogs have been synthesized and tested for their efficacy against inflammation and cancer. For example, certain pyrazolo derivatives demonstrated IC50_{50} values in the low micromolar range against NF-κB activation .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Screening : A study screened multiple pyrazolo derivatives against LPS-induced inflammation in THP-1 monocytes. Compounds exhibited significant inhibition of NF-κB activation with IC50_{50} values < 50 µM .
  • Cytotoxicity Evaluation : In vitro tests on HeLa and MCF-7 cell lines revealed that certain derivatives showed promising cytotoxicity with IC50_{50} values ranging from 15 µM to 20 µM .
  • Neuroprotective Studies : Research indicated that specific derivatives could enhance neuronal survival in models of neurodegeneration, potentially through modulation of acetylcholine receptors .

Properties

IUPAC Name

4-(bromomethyl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMURNHQINWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168388-95-0
Record name 4-(bromomethyl)pyrazolo[1,5-a]pyridine
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